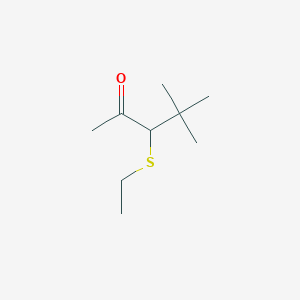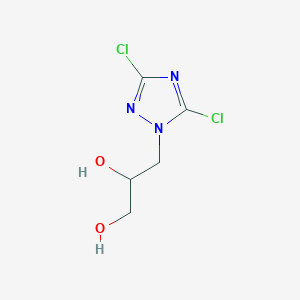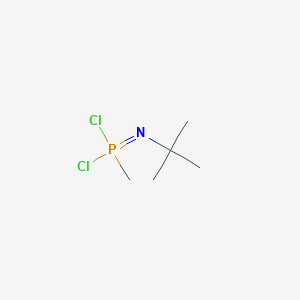
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) is a complex organic compound characterized by a unique structure that includes a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of trimethylsilane groups. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as electron transfer and molecular binding. These interactions can lead to the formation of new compounds with specific properties and functions.
相似化合物的比较
- (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) can be compared to other cyclotetradeca derivatives and trimethylsilane-containing compounds.
- Examples include (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylgermane) and (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylstannane).
Uniqueness: The uniqueness of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) lies in its specific combination of a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups. This structure imparts unique chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
61173-64-6 |
|---|---|
分子式 |
C23H44Si3 |
分子量 |
404.8 g/mol |
InChI |
InChI=1S/C23H44Si3/c1-24(2,3)21-16-12-10-11-13-18-22(25(4,5)6)20-23(26(7,8)9)19-15-14-17-21/h21H,10-11,13-15,17-19H2,1-9H3 |
InChI 键 |
JHUKTXPDTXJAED-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CCCCC(=C=C(CCCCC#C1)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


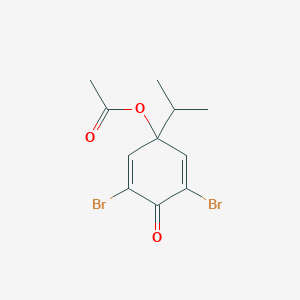
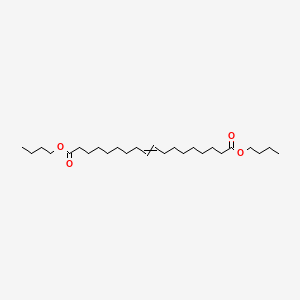
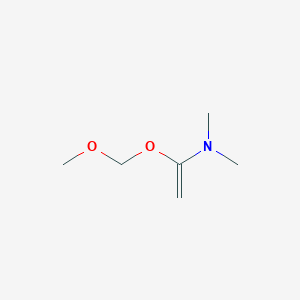

![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

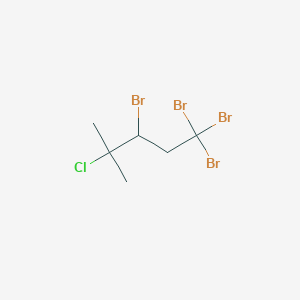
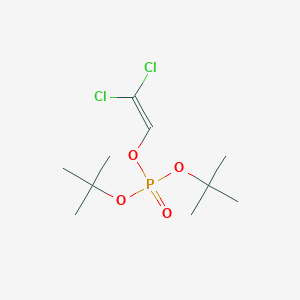
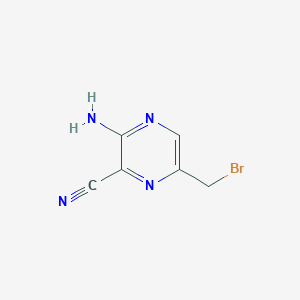
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
